

FAQ Section 1: Strategic Selection (SNAr vs. Transition-Metal Catalysis)

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Compound of Interest

Compound Name: 6-Bromopyrrolo[1,2-b]pyridazin-4-ol
Cat. No.: B8244582

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Q: Why do my Buchwald-Hartwig aminations of chloropyridazines frequently stall or yield unrecovered starting material? A: The failure of palladium-catalyzed cross-coupling with chloropyridazines usually stems from two mechanistic bottlenecks^[1]:

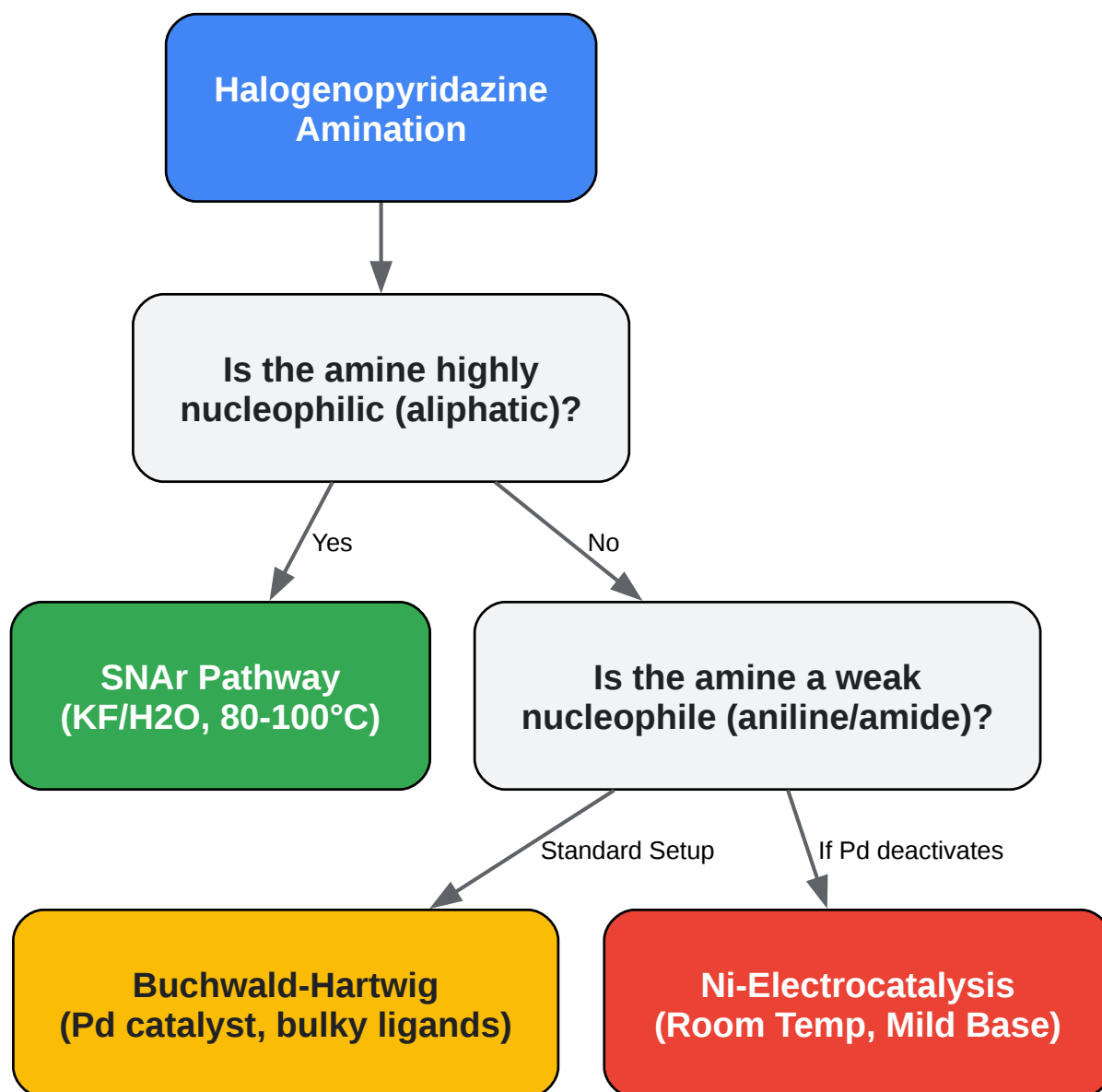
- Sluggish Oxidative Addition: The electron-poor nature of the pyridazine ring strengthens the C-Cl bond, making the initial oxidative addition of Pd(0) significantly slower compared to electron-rich aryl chlorides.
- Catalyst Poisoning (The "Chelation Effect"): The basic, adjacent nitrogen atoms of the pyridazine ring can strongly coordinate to the palladium center. This displaces carefully selected phosphine ligands, forming an inactive, stable Pd-pyridazine complex that prematurely terminates the catalytic cycle.

Q: If Buchwald-Hartwig is problematic, what is the best alternative? A: The strategy depends entirely on the nucleophilicity of your amine:

- For Aliphatic Amines (Strong Nucleophiles): Bypass palladium entirely. The electron-withdrawing nature of the diazine ring lowers the LUMO, making chloropyridazines highly reactive towards Nucleophilic Aromatic Substitution (SNAr). Utilizing "green" SNAr conditions

(e.g., KF in water at 80–100 °C) often results in >80% yields without the need for expensive metals[1].

- For Anilines/Amides (Weak Nucleophiles): If Pd-catalysis is mandatory, you must use bulky, electron-rich bidentate ligands (e.g., BrettPhos or XantPhos) to sterically prevent the pyridazine nitrogens from poisoning the catalyst. Alternatively, recent advances in Ni-electrocatalysis provide a robust workaround. By using a nickel/bipyridine electrocatalyst, the chloropyridazine is activated via an EC'-type mechanism, allowing amination at room temperature without highly air-sensitive M(0) catalysts[2].



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Caption: Decision tree for selecting the optimal amination strategy for halogenopyridazines.

FAQ Section 2: Regioselectivity in Polyhalogenated Pyridazines

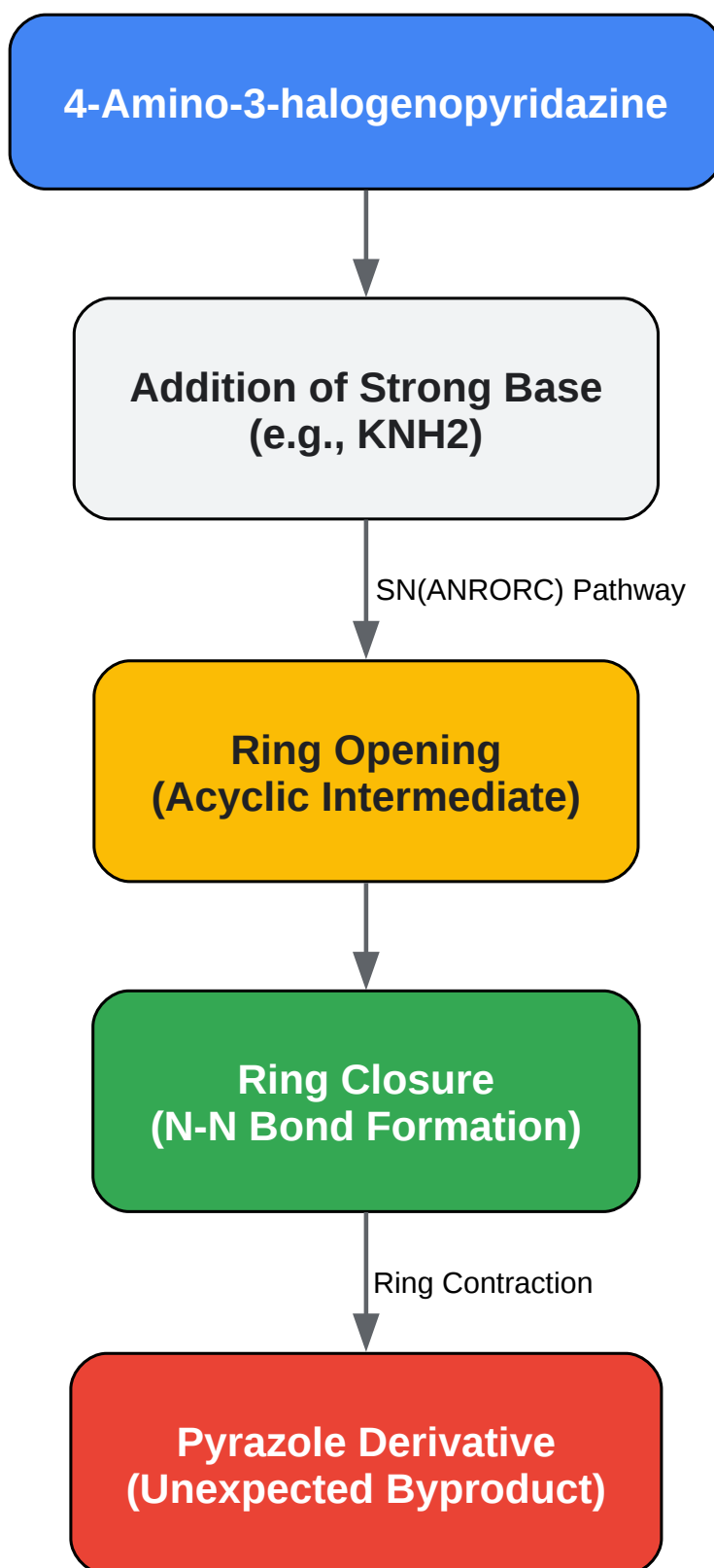
Q: I am aminating a 3,6-dichloro-4-substituted pyridazine. How do I predict and control which chlorine is displaced? A: Regioselectivity in unsymmetrical dichloropyridazines is a delicate balance of steric hindrance and electronic activation[3]. The C-4 substituent dictates the primary site of nucleophilic attack. For instance, in the synthesis of complex intermediates like risdiplam precursors, amination of 3,6-dichloro-4-methylpyridazine suffers from poor regioselectivity because the steric bulk of the C-4 methyl group directs the amine to the C-6 position, but the electronic deficiency of the ring still allows competing attack at C-3[3].

Table 1: Regioselectivity Trends in 3,6-Dichloro-4-Substituted Pyridazines

C-4 Substituent	Major Amination Site	Approx. Ratio (C-6 : C-3)	Mechanistic Causality
-CH ₃ (Methyl)	C-6	~4:1	Steric hindrance at C-3 physically blocks the incoming nucleophile, directing it to C-6.
-NH ₂ (Amino)	C-6	>10:1	Strong electron-donating resonance deactivates the adjacent C-3 position toward S _N Ar.
-COOH (Carboxyl)	C-5 / C-6	Variable	Strong electron-withdrawing effect activates multiple positions; requires strict temperature control to prevent mixtures.

FAQ Section 3: Side Reactions and Degradation

Q: I attempted an amination using a strong base (e.g., potassium amide in liquid ammonia) and isolated a pyrazole instead of an aminopyridazine. What happened? A: You have triggered a base-induced ring contraction. When 4-amino-3-halogenopyridazines are exposed to ultra-strong bases, they do not undergo standard substitution. Instead, they follow an SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure)[4]. The base deprotonates the amine, leading to the cleavage of the pyridazine ring into an acyclic intermediate, which subsequently cyclizes into a 5-membered pyrazole or 1,2,4-triazole derivative[4]. Fix: Avoid strong amide bases. Switch to milder bases like K_2CO_3 , Cs_2CO_3 , or KF.



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Caption: Mechanistic pathway of base-induced ring contraction in halogenopyridazines.

Validated Experimental Protocols

Protocol A: Transition-Metal-Free S_NAr Amination (Green Conditions)

Use this protocol for aliphatic amines and strong nucleophiles.

Step-by-Step Methodology:

- **Preparation:** In a 50 mL round-bottom flask, suspend the chloropyridazine (1.0 equiv) and the aliphatic amine (1.2 equiv) in deionized water (0.5 M concentration).
- **Base Addition:** Add Potassium Fluoride (KF) (2.0 equiv). Causality: KF acts as a mild, environmentally benign base that facilitates the deprotonation of the amine without triggering ring-opening side reactions^[1].
- **Heating:** Attach a reflux condenser and heat the mixture to 100 °C for 12–17 hours.
- **Self-Validation Checkpoint (TLC/LC-MS):** Monitor the reaction. Validation: In LC-MS, look for the complete disappearance of the starting material's distinct chlorine isotope pattern (a 3:1 ratio of M : M+2 peaks).
- **Workup:** Cool to room temperature. Extract the aqueous layer with isopropyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Optimized Buchwald-Hartwig Amination

Use this protocol for anilines, amides, and weak nucleophiles.

Step-by-Step Methodology:

- **Inert Atmosphere Setup:** Flame-dry a Schlenk tube and backfill with Argon three times. Causality: Pd(0) active species are highly susceptible to oxidation; strict exclusion of O₂ prevents catalyst death.
- **Reagent Loading:** Add the chloropyridazine (1.0 equiv), aniline derivative (1.2 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos ligand (4 mol%), and sodium tert-butoxide (1.5 equiv).

Causality: BrettPhos is a bulky, electron-rich ligand that accelerates oxidative addition while sterically shielding the Pd center from being chelated by the pyridazine nitrogens.

- Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M).
- Reaction: Seal the tube and heat at 90 °C for 8 hours.
- Self-Validation Checkpoint (Colorimetry): The reaction should maintain a dark red/brown color. If it turns black and precipitates (Pd black), the catalyst has decomposed, likely due to oxygen ingress or ligand displacement.
- Workup: Filter the crude mixture through a short pad of Celite to remove palladium residues, eluting with ethyl acetate. Concentrate and purify via flash column chromatography.

Quantitative Data Summary

Table 2: Performance Comparison of Amination Methodologies

Methodology	Suitable Nucleophiles	Typical Yield	Reaction Time	Environmental Impact
SNAr (KF/Water) [1]	Primary/Secondary Aliphatics	80–95%	12–17 h	Low (Green solvent, no metals)
Buchwald-Hartwig (Pd)	Anilines, Amides	60–85%	8–12 h	High (Heavy metals, toxic solvents)
Ni-Electrocatalysis [2]	Broad scope (incl. weak Nu)	70–90%	4–8 h	Medium (Requires specialized setup)

References

- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: National Center for Biotechnology Information (PMC) URL:[[Link](#)]

- Advances on the Merger of Electrochemistry and Transition Metal Catalysis for Organic Synthesis Source: Chemical Reviews (ACS Publications) URL:[[Link](#)]
- A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process Source: MDPI URL:[[Link](#)]
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